molecular formula C13H21N3O B13823532 Hydrazinecarboxamide,2-[1-(2,3,4,6,7,8-hexahydro-8A(1H)-naphthalenyl)ethylidene]- CAS No. 3513-25-5

Hydrazinecarboxamide,2-[1-(2,3,4,6,7,8-hexahydro-8A(1H)-naphthalenyl)ethylidene]-

Katalognummer: B13823532
CAS-Nummer: 3513-25-5
Molekulargewicht: 235.33 g/mol
InChI-Schlüssel: ICOVNGHKWQHBFJ-GDNBJRDFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydrazinecarboxamide,2-[1-(2,3,4,6,7,8-hexahydro-8A(1H)-naphthalenyl)ethylidene]- is a complex organic compound with the molecular formula C13H21N3O and a molecular weight of 235.3253 g/mol. This compound is known for its unique structure, which includes a hydrazinecarboxamide group and a hexahydro-naphthalenyl moiety. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

The synthesis of Hydrazinecarboxamide,2-[1-(2,3,4,6,7,8-hexahydro-8A(1H)-naphthalenyl)ethylidene]- involves several steps. One common synthetic route includes the reaction of hydrazinecarboxamide with a suitable aldehyde or ketone to form the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Hydrazinecarboxamide,2-[1-(2,3,4,6,7,8-hexahydro-8A(1H)-naphthalenyl)ethylidene]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydrazinecarboxamide group can be replaced by other nucleophiles.

    Condensation: The compound can undergo condensation reactions with other carbonyl compounds to form larger molecules.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Hydrazinecarboxamide,2-[1-(2,3,4,6,7,8-hexahydro-8A(1H)-naphthalenyl)ethylidene]- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating certain diseases.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties are advantageous.

Wirkmechanismus

The mechanism of action of Hydrazinecarboxamide,2-[1-(2,3,4,6,7,8-hexahydro-8A(1H)-naphthalenyl)ethylidene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used, and ongoing research aims to elucidate these mechanisms in greater detail.

Vergleich Mit ähnlichen Verbindungen

Hydrazinecarboxamide,2-[1-(2,3,4,6,7,8-hexahydro-8A(1H)-naphthalenyl)ethylidene]- can be compared with other similar compounds, such as:

    Hydrazinecarboxamide: A simpler compound with similar functional groups but lacking the hexahydro-naphthalenyl moiety.

    Semicarbazide: Another related compound with a similar hydrazinecarboxamide group but different overall structure.

    Aminourea: A compound with a similar functional group but different substituents.

The uniqueness of Hydrazinecarboxamide,2-[1-(2,3,4,6,7,8-hexahydro-8A(1H)-naphthalenyl)ethylidene]- lies in its specific structure, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

3513-25-5

Molekularformel

C13H21N3O

Molekulargewicht

235.33 g/mol

IUPAC-Name

[(Z)-1-(2,3,4,5,6,7-hexahydro-1H-naphthalen-4a-yl)ethylideneamino]urea

InChI

InChI=1S/C13H21N3O/c1-10(15-16-12(14)17)13-8-4-2-6-11(13)7-3-5-9-13/h6H,2-5,7-9H2,1H3,(H3,14,16,17)/b15-10-

InChI-Schlüssel

ICOVNGHKWQHBFJ-GDNBJRDFSA-N

Isomerische SMILES

C/C(=N/NC(=O)N)/C12CCCCC1=CCCC2

Kanonische SMILES

CC(=NNC(=O)N)C12CCCCC1=CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.